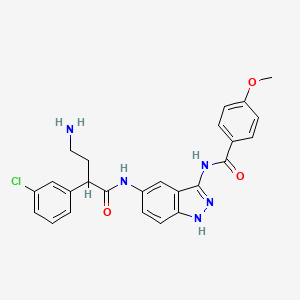

N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide

Description

Properties

Molecular Formula |

C25H24ClN5O3 |

|---|---|

Molecular Weight |

477.9 g/mol |

IUPAC Name |

N-[5-[[4-amino-2-(3-chlorophenyl)butanoyl]amino]-1H-indazol-3-yl]-4-methoxybenzamide |

InChI |

InChI=1S/C25H24ClN5O3/c1-34-19-8-5-15(6-9-19)24(32)29-23-21-14-18(7-10-22(21)30-31-23)28-25(33)20(11-12-27)16-3-2-4-17(26)13-16/h2-10,13-14,20H,11-12,27H2,1H3,(H,28,33)(H2,29,30,31,32) |

InChI Key |

BCMOXIPKEICHIC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)NC(=O)C(CCN)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1H-Indazole Core

Cyclization of Hydrazine Derivatives

The 1H-indazole scaffold is typically synthesized via cyclization reactions. A widely cited method involves the treatment of ortho-hydroxyaryl aldehyde hydrazones with ammonium chloride in ethanol under mechanochemical grinding conditions. For example, hydrazones derived from 2-hydroxybenzaldehyde derivatives react with NH$$_4$$Cl to yield 3-substituted 1H-indazoles in 75–88% yields. This method avoids metal catalysts and operates under ambient conditions, making it scalable and environmentally benign.

- Hydrazone Formation:

- 2-Hydroxybenzaldehyde (1.0 equiv.) and hydrazine hydrate (2.0 equiv.) are ground in ethanol for 30 minutes.

- The hydrazone intermediate is isolated via filtration and recrystallization.

- Indazole Cyclization:

- The hydrazone is ground with NH$$_4$$Cl (2.0 equiv.) in ethanol for 30 minutes.

- The crude product is purified by column chromatography (silica gel, ethyl acetate/petroleum ether).

Palladium-Catalyzed C–H Activation

Alternative routes employ palladium-catalyzed C–H amination for indazole synthesis. For instance, diaryl ketone hydrazones treated with iodine and potassium iodide undergo intramolecular cyclization to form 1H-indazoles. This method is advantageous for introducing electron-withdrawing or donating groups at specific positions.

Functionalization of the Indazole Core

Introduction of the 4-Methoxybenzamide Group

The 3-position of the indazole core is functionalized via nucleophilic acyl substitution or coupling reactions. A common approach involves reacting 3-amino-1H-indazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

- Acylation Reaction:

- 3-Amino-1H-indazole (1.0 equiv.) is dissolved in anhydrous dichloromethane.

- 4-Methoxybenzoyl chloride (1.1 equiv.) and triethylamine (3.0 equiv.) are added dropwise at 0°C.

- The mixture is stirred at room temperature for 12 hours, followed by extraction and purification via recrystallization (ethanol/water).

Side-Chain Synthesis: 4-Amino-2-(3-Chlorophenyl)Butanamide

The butanamido side chain is synthesized through a multi-step sequence:

Alkylation of 3-Chlorophenylacetonitrile

- 3-Chlorophenylacetonitrile undergoes alkylation with ethyl bromoacetate in the presence of NaH to form ethyl 2-cyano-2-(3-chlorophenyl)acetate.

- Hydrolysis of the nitrile group with HCl yields 2-(3-chlorophenyl)succinic acid.

Conversion to 4-Amino Derivative

Final Coupling Reaction

Amide Bond Formation

The indazole intermediate and the side-chain amine are coupled using carbodiimide reagents. A representative protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

- Activation of Carboxylic Acid:

- 4-Methoxybenzamide-indazole-3-carboxylic acid (1.0 equiv.) is activated with EDC (1.2 equiv.) and HOBt (1.2 equiv.) in DMF for 1 hour.

- Coupling with Amine:

- 4-Amino-2-(3-chlorophenyl)butanamide (1.1 equiv.) is added, and the reaction is stirred at room temperature for 24 hours.

- Purification:

Purification and Characterization

Chromatographic Techniques

Challenges and Optimization

Industrial-Scale Considerations

Emerging Methodologies

Rhodium-Catalyzed C–H Activation

Recent advances utilize [Cp*RhCl$$2$$]$$2$$ for direct functionalization of indazoles, bypassing intermediate protection steps.

Continuous Flow Synthesis

Microreactor systems enhance reaction control for steps such as nitrile hydrolysis, improving yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interfere with DNA replication, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Comparative Analysis Table

Key Findings

Structural Specificity: DJM2005’s indazole core and chiral 4-aminobutanamide chain are unique among analogues, enabling precise DYRK2 binding .

Substituent Impact :

- The 3-chlorophenyl group in DJM2005 enhances hydrophobic interactions in the kinase ATP pocket.

- Methoxybenzamide improves solubility compared to sulfonamide or tetrazole derivatives .

Selectivity : Fluorinated compounds (e.g., Example 53) show broader kinase inhibition but lower specificity for DYRK2 .

Biological Activity

N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide is a small molecule that belongs to the class of gamma amino acids and derivatives. This compound has garnered interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. Understanding its biological activity can provide insights into its therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 447.92 g/mol. Its structure includes an indazole moiety, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H22ClN5O2 |

| Molecular Weight | 447.92 g/mol |

| DrugBank ID | DB07608 |

| Clinical Trials | None reported |

Research indicates that this compound may exhibit dual-specificity kinase activities, which include both serine/threonine and tyrosine kinase activities. It has been shown to play a role in DNA repair mechanisms, particularly in the context of double-strand breaks (DSBs) following DNA damage. Specifically, it phosphorylates RNF169, enhancing its ability to regulate the accumulation of TP53BP1 at DSB sites, thereby promoting homologous recombination repair (HRR) .

Antiviral Activity

Preliminary studies suggest that derivatives of this compound may possess antiviral properties. For instance, related compounds have demonstrated broad-spectrum antiviral effects against various viruses such as HIV-1 and Hepatitis B Virus (HBV). The mechanism is thought to involve the enhancement of intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits viral replication .

Case Study: Anti-HBV Activity

In a study evaluating the anti-HBV activity of related benzamide derivatives, one compound showed significant efficacy with an IC50 value of 1.99 µM against HBV in HepG2.2.15 cells, indicating strong potential for therapeutic development against HBV infections .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- Human Intestinal Absorption : High probability (0.9883)

- Blood-Brain Barrier Penetration : High probability (0.9864)

- P-glycoprotein Substrate : Non-substrate

These properties indicate that the compound could effectively reach systemic circulation and potentially cross the blood-brain barrier, making it a candidate for central nervous system applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.